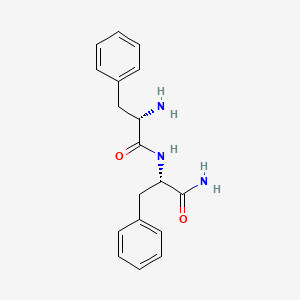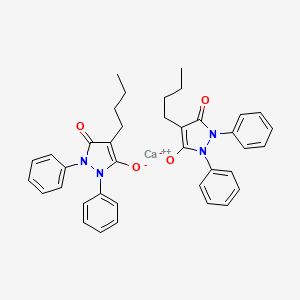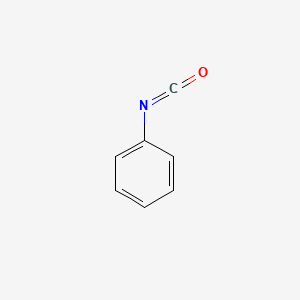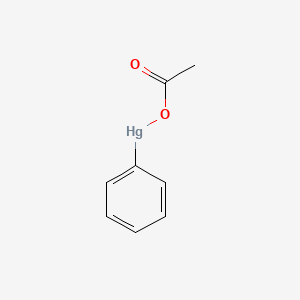
HPPH
Vue d'ensemble
Description
3-(1’-Hexyloxyethyl)pyropheophorbide-a, communément appelé HPPH, est un photosensibilisateur de deuxième génération dérivé du pyropheophorbide-α. Il est principalement utilisé en photothérapie dynamique (PDT) pour le traitement de divers cancers. This compound a gagné en popularité en raison de ses propriétés photophysiques favorables, notamment sa capacité à générer des espèces réactives de l'oxygène lors de l'activation par la lumière, ce qui conduit à la destruction des cellules cancéreuses .
Applications De Recherche Scientifique
HPPH has a wide range of scientific research applications, including:
Chemistry: this compound is used as a photosensitizer in various chemical reactions, particularly those involving the generation of reactive oxygen species.
Biology: In biological research, this compound is used to study cellular processes and the effects of reactive oxygen species on cells.
Mécanisme D'action
Target of Action
HPPH, also known as DOB7Y3RSX0 or Photochlor, is a photosensitizer used in photodynamic therapy . The primary targets of this compound are cancer cells, where it accumulates and interacts with light and oxygen to produce cytotoxic effects .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the generation of reactive oxygen species (ROS). The ROS produced can lead to necrosis within the tumor . Additionally, the molecular effects of this compound on biochemical pathways in cancer cells can be probed effectively with the help of advanced mass spectrometry .
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution and clearance in the body. It has been found that this compound has a volume of distribution (VC) of 2.40 liters/m2, a steady-state volume (VSS) of 9.58 liters/m2, a systemic clearance (CL) of 0.0296 liter/h/m2, and a distributional clearance (CLD) of 0.144 liter/h/m2 . These parameters are independent of dose, and clearance increases with age .
Result of Action
The result of this compound’s action is the destruction of cancer cells and the impediment of tumor oxygen supply due to vascular damage . This leads to necrosis within the tumor . Clinical trials have shown the therapeutic potential of this compound for the treatment of esophageal cancer and non-small cell lung cancer .
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen. The presence of light is crucial for the activation of this compound, and the efficacy of the therapy can be controlled spatially and temporally by irradiation . The presence of oxygen is also essential for the generation of reactive oxygen species .
Analyse Biochimique
Biochemical Properties
HPPH interacts with various biomolecules in biochemical reactions. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Cellular Effects
This compound has demonstrated potential cancer applications in previously presented in vivo studies . It has been shown to have higher accumulation in certain cancer cell lines compared to fibroblast cells . This compound’s retention varied significantly among different cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves structural modifications for multimodal applications and the combination of multifunctional compounds . This leads to improved imaging localization and superior anti-tumor effects . The evolution toward third-generation photosensitizers based on this compound involves these modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates enhanced thermal and steric stability in lipid-based formulations . This stability is due to the presence of PEG-2 K and the this compound that resulted from the van der Waals forces between various molecular species .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models were not found in the search results, it is known that this compound has demonstrated potential cancer applications in previously presented in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Transport and Distribution
It is known that this compound has demonstrated potential cancer applications in previously presented in vivo studies .
Subcellular Localization
The subcellular localization of this compound changes when it is conjugated with carbohydrates. The carbohydrate moieties on conjugating with this compound altered the uptake and intracellular localization from mitochondria to lysosomes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du HPPH implique la modification du pyropheophorbide-α. L'étape clé de la synthèse est l'introduction d'un groupe hexyloxylethyle en position 3 de la molécule de pyropheophorbide-α. Cela est généralement réalisé par une série de réactions chimiques, notamment l'estérification et la réduction. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie. La production industrielle garantit également la conformité aux normes réglementaires pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le HPPH subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés, qui peuvent avoir des propriétés photophysiques modifiées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de this compound, améliorant potentiellement son activité photodynamique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées tout en préservant l'intégrité de la molécule de this compound .
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound aux propriétés photophysiques modifiées. Ces dérivés sont souvent évalués pour leur utilisation potentielle en photothérapie dynamique et dans d'autres applications biomédicales .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme photosensibilisateur dans diverses réactions chimiques, en particulier celles impliquant la génération d'espèces réactives de l'oxygène.
Biologie : En recherche biologique, le this compound est utilisé pour étudier les processus cellulaires et les effets des espèces réactives de l'oxygène sur les cellules.
Mécanisme d'action
Le mécanisme d'action du this compound implique son activation par la lumière d'une longueur d'onde spécifique. Lors de l'activation, le this compound génère des espèces réactives de l'oxygène, principalement de l'oxygène singulet, qui induit des dommages cellulaires et l'apoptose dans les cellules cancéreuses. Les cibles moléculaires du this compound comprennent les membranes cellulaires, les mitochondries et d'autres organites. Les voies impliquées dans l'action photodynamique du this compound comprennent la perturbation des structures cellulaires et l'induction du stress oxydant .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au HPPH comprennent d'autres photosensibilisateurs de deuxième génération tels que :
Photofrin : Un autre photosensibilisateur largement utilisé en photothérapie dynamique.
Méthylaminolévulinate : Utilisé dans le traitement de la kératose actinique et du carcinome basocellulaire.
Temoporfin : Un photosensibilisateur utilisé dans le traitement des cancers de la tête et du cou.
Unicité du this compound
Le this compound est unique en raison de ses propriétés photophysiques favorables, notamment son rendement quantique élevé en oxygène singulet et sa capacité à se localiser dans les cellules cancéreuses. Ces propriétés rendent le this compound particulièrement efficace en photothérapie dynamique, offrant des avantages par rapport aux autres photosensibilisateurs en termes d'efficacité et de sécurité .
Propriétés
IUPAC Name |
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBADHCONCMPA-USOGPTGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028872 | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149402-51-7 | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















